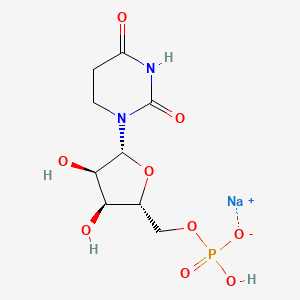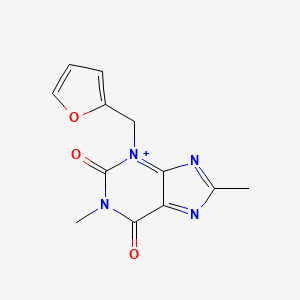
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is a compound that combines a furan ring with a purine structure. This unique combination of heterocyclic rings makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine. The presence of the furan ring imparts specific reactivity and properties to the compound, while the purine structure is known for its biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione typically involves the reaction of a furan derivative with a purine precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, furan-2-carboxylic acid can be reacted with a purine derivative in the presence of coupling reagents such as DMT/NMM/TsO− or EDC. The reaction is carried out in a microwave reactor, which significantly reduces the reaction time and improves the yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, biocatalytic methods using engineered microorganisms have been explored for the production of furan derivatives, offering a more sustainable and environmentally friendly approach .
化学反応の分析
Types of Reactions
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce dihydrofuran derivatives .
科学的研究の応用
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Biology: The compound’s purine structure makes it relevant for studying nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione involves its interaction with specific molecular targets. The purine structure allows it to bind to nucleic acids and enzymes, potentially inhibiting their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules .
類似化合物との比較
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative used in various chemical reactions.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in renewable energy and materials science.
2,5-Furandicarboxylic acid (2,5-FDCA): Used in the production of bio-based polymers.
Uniqueness
3-(Furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione is unique due to its combination of a furan ring and a purine structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that simpler furan or purine derivatives cannot.
特性
分子式 |
C12H11N4O3+ |
|---|---|
分子量 |
259.24 g/mol |
IUPAC名 |
3-(furan-2-ylmethyl)-1,8-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H11N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3/q+1 |
InChIキー |
QJXUWNCWFVXKJX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=[N+](C(=O)N(C(=O)C2=N1)C)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


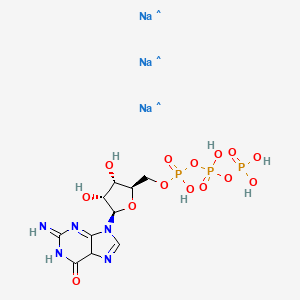
![tetrasodium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12353223.png)

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)
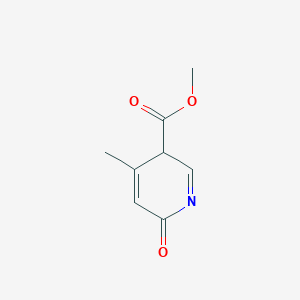
![N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12353240.png)


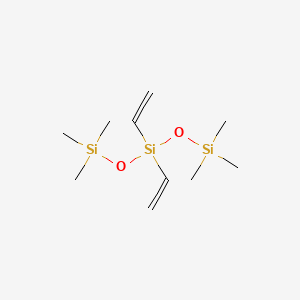
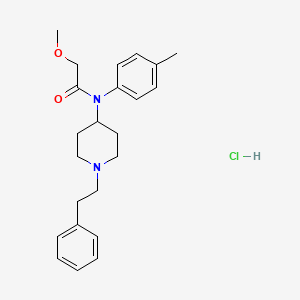

![beta-D-Glucopyranuronic acid, 1-[5-[4'-[(7-carboxy-2-ethoxy-1H-benzimidazol-1-yl)methyl][1,1'-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-](/img/structure/B12353266.png)
